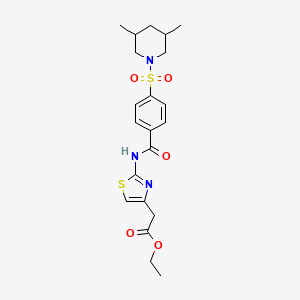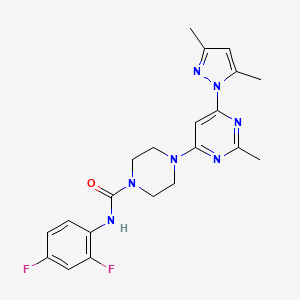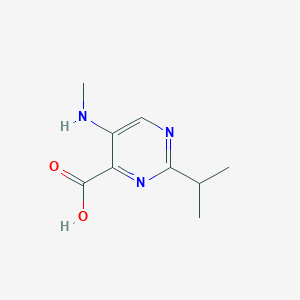
2-Isopropyl-5-(methylamino)pyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Isopropyl-5-(methylamino)pyrimidine-4-carboxylic acid” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of “2-Isopropyl-5-(methylamino)pyrimidine-4-carboxylic acid” is represented by the InChI code:1S/C9H13N3O2/c1-5(2)8-11-4-6(10-3)7(12-8)9(13)14/h4-5,10H,1-3H3,(H,13,14) . This indicates that the compound has a molecular weight of 195.22 . Physical And Chemical Properties Analysis
“2-Isopropyl-5-(methylamino)pyrimidine-4-carboxylic acid” is a powder at room temperature . It has a molecular weight of 195.22 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
2-Isopropyl-5-(methylamino)pyrimidine-4-carboxylic acid, while not directly mentioned, is structurally related to various pyrimidine derivatives, which are extensively studied for their chemical synthesis and potential applications in medicinal chemistry. Research on pyrimidine derivatives highlights their significance in developing novel compounds with desirable biological activities.
One example is the regioselective synthesis of pyrazolopyrimidine derivatives, demonstrating the versatility of pyrimidine scaffolds in creating pharmacologically relevant molecules. The study by Drev et al. explores the synthesis of substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, showing the tunability of N-alkylation and the potential for generating diverse biological activities (Drev et al., 2014).
Similarly, the development of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines from visnaginone and khellinone by Abu-Hashem et al. focuses on creating anti-inflammatory and analgesic agents. This research further illustrates the pyrimidine core's utility in synthesizing compounds with targeted biological activities (Abu‐Hashem et al., 2020).
Biological Applications and Potential Therapeutic Uses
Pyrimidine derivatives, closely related to 2-Isopropyl-5-(methylamino)pyrimidine-4-carboxylic acid, have been explored for their biological and pharmacological properties. For instance, research into ruthenium(II) complexes incorporating pyrimidine ligands, such as those studied by Bischof et al., reveals their potential as photoinduced CO-release molecules (PhotoCORMs), which could have significant implications in biomedical applications like targeted drug delivery and controlled release mechanisms (Bischof et al., 2013).
Moreover, the synthesis and evaluation of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, as investigated by Rahmouni et al., underscore the therapeutic potential of pyrimidine-based compounds in treating cancer and inflammatory diseases (Rahmouni et al., 2016).
Safety and Hazards
The compound is associated with hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Direcciones Futuras
Future research could focus on the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propiedades
IUPAC Name |
5-(methylamino)-2-propan-2-ylpyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-5(2)8-11-4-6(10-3)7(12-8)9(13)14/h4-5,10H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGVPDNSYVSTHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C(=N1)C(=O)O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-5-(methylamino)pyrimidine-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


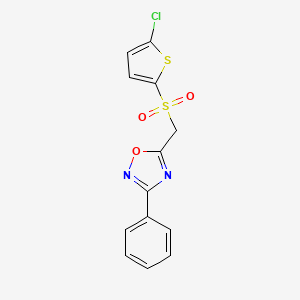

![2-(2-chlorobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2764307.png)
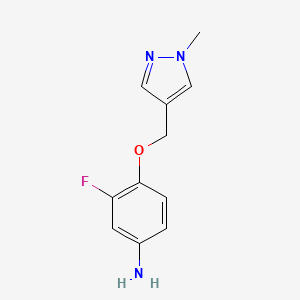
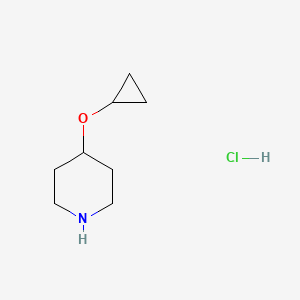

![2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2764314.png)
![4-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2764315.png)

